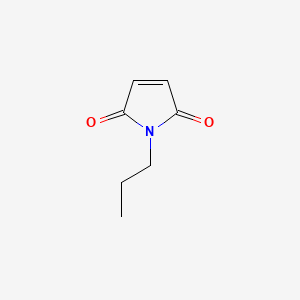
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Coupling with Phenyl Group: The next step involves the coupling of the benzimidazole core with a substituted phenyl group. This can be achieved through a variety of methods, including Suzuki coupling or Heck reaction.
Introduction of Nitrile Group: The nitrile group can be introduced via a cyanation reaction, often using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines.
科学的研究の応用
Chemistry
Catalysis: As ligands in catalytic reactions.
Material Science: In the development of organic semiconductors.
Biology
Antimicrobial Agents: Potential use as antibacterial or antifungal agents.
Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: As potential candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Additives: As stabilizers or modifiers in polymer production.
作用機序
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole.
Phenylpropanoids: Such as cinnamic acid derivatives.
Uniqueness
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives and phenylpropanoids.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-23-17-10-12(7-8-16(17)22)9-13(11-19)18-20-14-5-3-4-6-15(14)21-18/h3-10,22H,2H2,1H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWCKVEEPEHPW-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl benzo[d][1,3]dioxol-5-ylcarbamate](/img/structure/B7728427.png)


![(2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B7728446.png)


![(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dichlorophenyl)prop-2-enamide](/img/structure/B7728463.png)

![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B7728467.png)

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B7728492.png)


